molecular formula C13H17ClN2O3S B2525838 2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide CAS No. 1436099-89-6

2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide

Cat. No. B2525838
CAS RN: 1436099-89-6
M. Wt: 316.8
InChI Key: ZDACVLWRPMFSRI-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide is a chemical entity that can be categorized within the family of pyridinecarboxamides. Pyridinecarboxamides are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the potential properties and synthesis of the target compound.

Synthesis Analysis

The synthesis of pyridinecarboxamide derivatives typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives is often characterized by X-ray diffraction and NMR studies. For example, the molecular structure of a palladium complex with a pyridinecarboxamide ligand was determined, revealing a tetragonal space group and specific bond lengths and angles . These techniques could be applied to determine the molecular structure of this compound, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Pyridinecarboxamides can participate in various chemical reactions, including coordination to metal centers, as seen in the palladium complex , and in the formation of polymorphs through intermolecular hydrogen bonding interactions . The reactivity of the target compound could be explored in similar contexts, potentially leading to the development of new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamides, such as melting temperatures, can be influenced by molecular symmetry and lattice energy . Additionally, the solubility and reactivity of these compounds can be affected by their electronic properties and interaction landscapes. The properties of this compound could be predicted based on these factors and experimentally determined to confirm theoretical predictions.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

  • Chiral Sulfinamides and N-Heterocycles Synthesis : Chiral sulfinamides, like tert-butanesulfinamide, are crucial in stereoselective synthesis, offering pathways to diverse N-heterocycles, which are core structures in many natural products and therapeutic agents. This methodology underscores the importance of sulfinamide derivatives in developing complex molecular architectures with potential applications in pharmaceuticals (Philip et al., 2020).

Environmental Science and Degradation Studies

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on polyfluoroalkyl substances, which share chemical resistance characteristics with chloro- and fluoro- substituted pyridine carboxamides, highlight the environmental persistence and degradation challenges of such compounds. Understanding microbial pathways offers insights into mitigating the environmental impact of these resilient chemicals (Liu & Avendaño, 2013).

Chemistry of Polymeric Materials

  • Chemical Modification of Polyethersulfone Membranes : The functionalization and modification strategies of polyethersulfone membranes provide a template for enhancing the hydrophilicity and performance of related sulfonamide-based polymers. Such modifications are critical for applications in filtration and separation technologies, indicating the potential utility of similar modifications in chemicals like "2-Chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide" for material science applications (Bruggen, 2009).

Biological Applications

  • Developmental Toxicity of Perfluoroalkyl Acids : While not directly related, the study of perfluoroalkyl acids (PFAs) can provide a contextual understanding of the biological interactions and potential toxicity concerns for structurally complex compounds, including those with sulfonamide groups. This research informs safety assessments and regulatory considerations for new chemical entities (Lau et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many indole derivatives (which are structurally similar to pyridine derivatives) are known to inhibit various enzymes and proteins through the formation of hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, laboratory chemicals should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by pyridine and indole derivatives, it’s possible that this compound could have applications in fields like medicinal chemistry, pharmaceuticals, or agrochemicals .

properties

IUPAC Name

2-chloro-N-(3-methylsulfonylcyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)11-4-2-3-10(8-11)16-13(17)9-5-6-15-12(14)7-9/h5-7,10-11H,2-4,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACVLWRPMFSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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